4-((1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide
Description
This compound is a thieno[3,2-d]pyrimidine derivative featuring a 2,4-dioxo core, a cyclopentylamino-oxoethyl substituent at position 1, and an N-propylcyclohexanecarboxamide group at position 4. The thienopyrimidine scaffold is known for its pharmacological relevance, particularly in targeting enzymes like kinases or dihydrofolate reductase. The cyclopentyl and propyl groups likely enhance lipophilicity and modulate bioavailability, while the amide linkages contribute to hydrogen-bonding interactions with biological targets.
Properties
IUPAC Name |
4-[[1-[2-(cyclopentylamino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]methyl]-N-propylcyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4O4S/c1-2-12-25-22(30)17-9-7-16(8-10-17)14-28-23(31)21-19(11-13-33-21)27(24(28)32)15-20(29)26-18-5-3-4-6-18/h11,13,16-18H,2-10,12,14-15H2,1H3,(H,25,30)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQGVBVUGWSJTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1CCC(CC1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 4-((1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide is the High affinity cAMP-specific 3’,5’-cyclic phosphodiesterase 7A (PDE7A) . This enzyme plays a crucial role in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP), a key secondary messenger involved in a variety of biological processes.
Mode of Action
4-((1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide interacts with PDE7A by binding to its catalytic domain. This interaction inhibits the enzyme’s ability to hydrolyze cAMP, thereby increasing intracellular cAMP levels.
Biochemical Pathways
The increase in cAMP levels due to the action of 4-((1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide affects various biochemical pathways. Elevated cAMP levels can activate protein kinase A (PKA), which then phosphorylates a variety of target proteins, leading to changes in cell function. This can affect pathways related to cell growth, inflammation, and other cellular responses.
Result of Action
The molecular and cellular effects of 4-((1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide’s action are primarily due to the increased levels of cAMP. This can lead to changes in cell function, including altered gene expression, modulation of inflammation, and impacts on cell growth and differentiation.
Biochemical Analysis
Biochemical Properties
4-((1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide: plays a significant role in biochemical reactions, particularly as an inhibitor of phosphodiesterase 7A (PDE7A). This enzyme is involved in the hydrolysis of cyclic adenosine monophosphate (cAMP) to adenosine monophosphate (AMP), a crucial step in signal transduction pathways. By inhibiting PDE7A, the compound increases intracellular levels of cAMP, thereby modulating various cellular processes.
Cellular Effects
The effects of 4-((1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide on cells are profound. It influences cell signaling pathways by elevating cAMP levels, which can lead to changes in gene expression and cellular metabolism. This compound has been shown to affect various cell types, including immune cells, where it can modulate inflammatory responses and cytokine production. Additionally, it impacts neuronal cells by influencing neurotransmitter release and synaptic plasticity.
Molecular Mechanism
At the molecular level, 4-((1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide exerts its effects primarily through the inhibition of PDE7A. This inhibition prevents the breakdown of cAMP, leading to its accumulation within the cell. The increased cAMP levels activate protein kinase A (PKA), which then phosphorylates various target proteins, resulting in altered cellular functions. The compound’s binding interactions with PDE7A are characterized by high affinity and specificity, making it a potent inhibitor.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-((1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide have been observed to change over time. The compound is relatively stable under standard conditions, but its degradation can occur over extended periods. Long-term studies have shown that prolonged exposure to the compound can lead to sustained increases in cAMP levels, with corresponding long-term effects on cellular function. These effects include alterations in cell proliferation, differentiation, and apoptosis.
Dosage Effects in Animal Models
In animal models, the effects of 4-((1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide vary with dosage. At low doses, the compound effectively inhibits PDE7A without causing significant adverse effects. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. Threshold effects are also noted, where a minimum effective dose is required to achieve significant biochemical and cellular changes.
Metabolic Pathways
4-((1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide: is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination. The compound’s metabolism results in the formation of various metabolites, some of which retain biological activity. These metabolic processes can influence the overall pharmacokinetics and pharmacodynamics of the compound.
Transport and Distribution
Within cells and tissues, 4-((1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of 4-((1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with PDE7A and other target proteins. Post-translational modifications and targeting signals may also play a role in directing the compound to specific subcellular compartments, enhancing its efficacy and specificity.
Biological Activity
The compound 4-((1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide is a complex organic molecule with potential pharmacological applications. Its biological activity has been the subject of various studies, focusing on its mechanisms of action, therapeutic potential, and safety profile.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C22H30N4O4S
- Molecular Weight : 430.56 g/mol
- IUPAC Name : 4-((1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide
This compound exhibits multiple functional groups that contribute to its biological activity, including amides and dioxo structures which are often associated with various therapeutic effects.
Research indicates that compounds similar to this one may exhibit biological activities through several mechanisms:
- Inhibition of Enzymatic Activity : The presence of dioxo groups suggests potential inhibition of enzymes involved in metabolic pathways.
- Receptor Modulation : The structural components may interact with specific receptors in the body, influencing signaling pathways related to inflammation and pain.
- Antimicrobial Properties : Some studies have indicated that similar thieno[3,2-d]pyrimidine derivatives possess antimicrobial activities.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
Several studies have explored the biological activity of this compound or similar derivatives:
- Antimicrobial Activity : A study demonstrated that derivatives of thieno[3,2-d]pyrimidines exhibited significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis and function .
- Enzyme Inhibition Studies : Research focused on the inhibition of specific enzymes such as cyclooxygenase (COX) showed that this compound could reduce the production of pro-inflammatory mediators, suggesting potential use in treating inflammatory diseases .
- Anticancer Properties : A notable case study investigated the effects on cancer cell lines where the compound induced apoptosis through modulation of apoptotic pathways. This effect was linked to changes in mitochondrial membrane potential and activation of caspases .
Comparison with Similar Compounds
Key Differences :
- Substituents: Cyclohexylamino (vs. cyclopentylamino) and isopropyl (vs. propyl).
- Molecular Formula : C₂₅H₃₆N₄O₄S (MW 488.6) .
- The branched isopropyl group may reduce solubility compared to the linear propyl chain.
| Parameter | Target Compound | CAS 941906-88-3 |
|---|---|---|
| Amino Substituent | Cyclopentylamino | Cyclohexylamino |
| Alkyl Group | Propyl | Isopropyl |
| Molecular Weight | ~474.6 (estimated) | 488.6 |
| Structural Flexibility | Higher (smaller cycloalkane) | Lower (larger cycloalkane) |
Structural Analog 2: 4-((1-(4-Methylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide (CAS 932344-59-7)
Key Differences :
- Substituents: 4-Methylbenzyl (vs. cyclopentylamino-oxoethyl) and pentyl (vs. propyl).
- Molecular Formula : C₂₇H₃₅N₃O₃S (MW 481.7) .
- This compound lacks the amide linkage in the side chain, which may reduce hydrogen-bonding capacity.
| Parameter | Target Compound | CAS 932344-59-7 |
|---|---|---|
| Core Substituent | Cyclopentylamino-oxoethyl | 4-Methylbenzyl |
| Alkyl Group | Propyl | Pentyl |
| Molecular Weight | ~474.6 (estimated) | 481.7 |
| Key Interactions | Hydrogen bonding (amide) | π-π stacking (aromatic) |
Other Pyrimidinedione Derivatives ()
Compounds 6a–6d from share the pyrimidinedione core but differ in substituents:
- 6a/6b : Cyclohexyl or fluorobenzyl groups with 4-methoxybenzyl carboxamide.
- 6c : Methyl glycinate ester side chain.
- 6d: Fluorobenzylamino-oxoethyl group. Key Insights:
- Purity ranged from 90.86% (6a) to 96.03% (6c), indicating variable synthesis efficiency .
- The fluorobenzyl group in 6d may enhance metabolic stability compared to non-fluorinated analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
